4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline
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Overview
Description
4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline is an organic compound that features a triazole ring substituted with a methoxymethyl group and an aniline moiety
Scientific Research Applications
4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the methoxymethyl group and the aniline moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and formic acid. The methoxymethyl group can be introduced via methylation reactions using methanol and a suitable catalyst, such as cyclometalated ruthenium complexes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Mechanism of Action
The mechanism of action of 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(methoxymethyl)-1H-1,2,4-triazole: Lacks the aniline moiety, which may reduce its bioactivity.
4-(3-(methyl)-1H-1,2,4-triazol-5-yl)aniline: Similar structure but with a methyl group instead of a methoxymethyl group, potentially affecting its solubility and reactivity.
4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)phenol: Contains a phenol group instead of an aniline moiety, which may alter its chemical properties and applications.
Uniqueness
4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline is unique due to the combination of its triazole ring, methoxymethyl group, and aniline moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-15-6-9-12-10(14-13-9)7-2-4-8(11)5-3-7/h2-5H,6,11H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFDDWDELKZOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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